Massonianoside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Massonianoside B is a naturally occurring compound found in the needles of Cedrus deodara (Deodar cedar). It is a cell-permeable, potent, highly selective, reversible, and S-adenosylmethionine-competitive inhibitor of disruptor of telomeric silencing 1-like (DOT1L). This compound has shown significant potential in decreasing cellular levels of histone H3 lysine 79 (H3K79) methylation and inhibiting the expression of mixed lineage leukemia (MLL) fusion target genes HOXA9 and MEIS1 .

Méthodes De Préparation

Massonianoside B can be isolated from the aqueous extracts of Pinus massoniana Lamb. using a two-dimensional preparative liquid chromatography method. This method involves the use of a polar-enhanced reversed-phase column for the first-dimensional separation and a hydrophilic interaction liquid chromatography column for the second-dimensional separation. The preparation results indicate that this method provides high-purity compounds with a recovery rate of up to 96% .

Analyse Des Réactions Chimiques

Massonianoside B undergoes various chemical reactions, including:

Oxidation: It exhibits radical scavenging capacities, which indicates its potential to undergo oxidation reactions.

Reduction: The compound can restore the activity of antioxidant enzymes impaired by carbon tetrachloride (CCL4), suggesting its involvement in reduction reactions.

Substitution: The presence of hydroxyl groups in its structure allows for potential substitution reactions with suitable reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Massonianoside B has a wide range of scientific research applications, including:

Chemistry: It is used as a selective inhibitor in studies involving protein methyltransferases, particularly DOT1L.

Biology: The compound’s ability to decrease H3K79 methylation makes it a valuable tool in epigenetic research.

Medicine: This compound exhibits anti-leukemic activity and is metabolically stable in both human and mouse liver microsomes, making it a potential candidate for therapeutic applications

Industry: Its antioxidant properties make it useful in the development of natural antioxidant products.

Mécanisme D'action

Massonianoside B exerts its effects by competitively inhibiting DOT1L, a histone H3 lysine 79 methyltransferase. This inhibition leads to a decrease in H3K79 methylation levels, which in turn affects the expression of MLL fusion target genes HOXA9 and MEIS1. The compound’s selectivity and potency make it a valuable tool for studying the molecular pathways involved in epigenetic regulation and leukemia .

Comparaison Avec Des Composés Similaires

Massonianoside B can be compared with other similar compounds, such as:

Silibinin: Another natural compound with antioxidant properties.

Hesperidin methyl chalcone: Known for its anti-inflammatory and antioxidant activities.

4-Nitrophenyl α-L-rhamnopyranoside: Used in biochemical studies for its glycosidic properties

This compound stands out due to its high selectivity and potency as a DOT1L inhibitor, as well as its unique structure that allows for various chemical reactions and applications.

Activité Biologique

Massonianoside B (MA) is a compound derived from various species of the genus Pinus, known for its potential therapeutic applications. Recent studies have focused on its biological activities, particularly as a novel inhibitor of DOT1L (Disruptor of telomeric silencing 1-like), which is significant in the treatment of certain leukemias, including MLL-rearranged acute myeloid leukemia (AML).

Chemical Structure and Properties

This compound has a complex chemical structure that contributes to its biological activity. Its molecular formula and structural characteristics are critical for understanding its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄O₁₃ |

| Molecular Weight | 308.38 g/mol |

| Solubility | Soluble in methanol and DMSO |

This compound acts primarily as a DOT1L inhibitor. DOT1L is responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification linked to the regulation of gene expression and chromatin structure. Inhibition of this enzyme can lead to the reactivation of tumor suppressor genes and suppression of oncogenes, making it a promising target in cancer therapy.

Inhibition Studies

Recent research has demonstrated that this compound exhibits significant inhibitory activity against DOT1L, with IC50 values indicating its potency compared to other known inhibitors.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| EPZ-5676 | 0.3 |

| Other Inhibitors | >1 |

Anticancer Effects

The anticancer properties of this compound have been evaluated in various preclinical models. In vitro studies show that it induces apoptosis in leukemia cell lines through:

- Cell Cycle Arrest : Induces G1 phase arrest, leading to reduced proliferation.

- Apoptotic Pathways : Activates caspase cascades, promoting programmed cell death.

Case Study Example : A study involving the treatment of MLL-rearranged AML cell lines with this compound showed a significant reduction in cell viability and induction of apoptosis, highlighting its potential as a therapeutic agent.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate:

- Absorption : Rapid absorption post-administration.

- Distribution : Wide tissue distribution with notable accumulation in liver and kidneys.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted mainly through urine.

Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Propriétés

IUPAC Name |

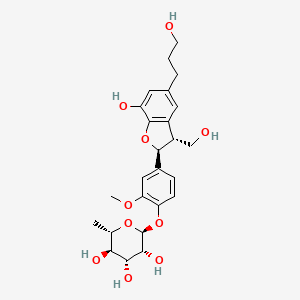

(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHIEOZUONPPQY-ROQFLNLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Massonianoside B and where is it found?

A1: this compound (MASOB) is a lignan glycoside found in the pine needle extracts of Pinus massoniana Lamb. [] It was first identified as a novel compound in this plant. [] It has also been isolated from Elsholtzia bodinieri Vaniot, a plant in the mint family. []

Q2: What are the known biological activities of this compound?

A2: MASOB has demonstrated promising in vitro and in vivo antioxidant properties. [] In a study using a mouse model, MASOB effectively increased antioxidant enzyme activity (catalase and glutathione peroxidase) in liver tissue while reducing lipid peroxidation markers in serum. [] Furthermore, MASOB has been identified as a selective inhibitor of the protein methyltransferase disruptor of telomeric silencing 1-like (DOT1L). []

Q3: How does this compound interact with DOT1L and what are the downstream effects?

A3: this compound acts as a novel, selective inhibitor of DOT1L, binding to the S-adenosylmethionine (SAM) binding site of the enzyme. [] This interaction inhibits DOT1L's activity, leading to a decrease in histone lysine 79 mono- and dimethylation in MLL-rearranged leukemia cells. [] Consequently, MASOB exhibits antileukemic activity by selectively inhibiting the proliferation and inducing apoptosis in these cells, along with downregulating the expression of MLL fusion target genes such as HOXA9 and MEIS1. []

Q4: What is the structural characterization of this compound?

A4: While a specific molecular formula and weight are not provided in the abstracts, the research describes MASOB as a lignan glycoside. [, ] Structurally, it is identified as (7S,8R)-3,9,9′-trihydroxyl-3-methoxy-7,8-dihydrobenzofuran-1′-propanolneoligan-4-O-α-L-rhamnopyranoside. [] Further spectroscopic data analysis, including IR, FAB-MS, 1HNMR, 13CNMR, 1H-1H COSY, 13C-1H COSY, DEPT, HMBC, and ORD, confirmed its structure. []

Q5: How can I quantify this compound?

A5: A high-performance liquid chromatography method coupled with a photodiode array detector (HPLC/PDA) has been developed for the quantitative analysis of MASOB in different Pinus species. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.